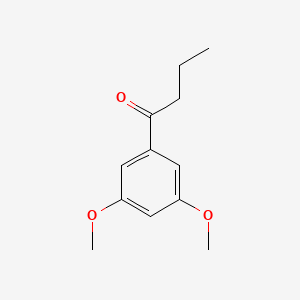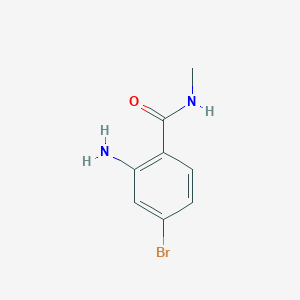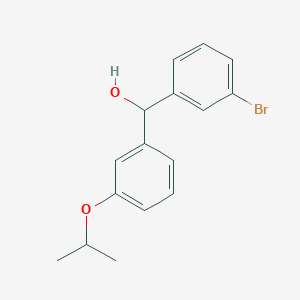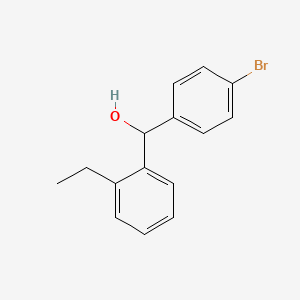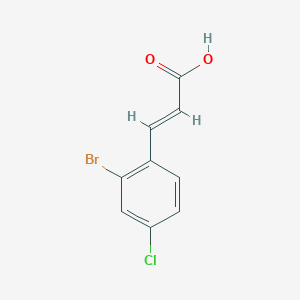
(E)-3-(2-Bromo-4-chlorophenyl)-acrylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(E)-3-(2-Bromo-4-chlorophenyl)-acrylic acid” is an organic compound that contains a bromine and a chlorine atom on the phenyl ring and an acrylic acid group. The “E” in the name indicates the geometry of the double bond in the acrylic acid group, where the highest priority groups are on opposite sides of the double bond .
Molecular Structure Analysis
The molecule contains a phenyl ring which is a planar, cyclic and aromatic. It has a bromine and a chlorine atom attached to the carbon atoms of the phenyl ring. It also contains an acrylic acid group, which consists of a carbon-carbon double bond and a carboxylic acid group .Chemical Reactions Analysis
The compound contains several functional groups that could undergo various chemical reactions. The bromine and chlorine atoms could be substituted in a nucleophilic aromatic substitution reaction. The carbon-carbon double bond in the acrylic acid part could undergo addition reactions. The carboxylic acid group could react with bases, alcohols, and other nucleophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. The presence of halogens and a carboxylic acid group suggests that it would have relatively high molecular weight and polar character compared to simple hydrocarbons. It’s likely to have a higher boiling point and be solid at room temperature .Scientific Research Applications
- Researchers have conducted both experimental and theoretical studies on the infrared spectral data of 2-bromo-4-chlorobenzaldehyde (a related compound). They used IR spectroscopy and density functional theory (DFT) to investigate its vibrational transitions .
Infrared Spectroscopy (IR) Studies
Synthesis and Innovative Experiments
Mechanism of Action
Target of Action
Cinnamic acid derivatives are known to interact with various enzymes and receptors in the body, influencing a range of biochemical processes .
Mode of Action
It’s known that cinnamic acid derivatives can undergo various reactions, such as the suzuki–miyaura coupling, which is a type of cross-coupling reaction used in organic chemistry to synthesize carbon–carbon bonds . The compound may also undergo alpha bromination, a reaction that introduces a bromine atom at the alpha position of a carboxylic acid .
Biochemical Pathways
Cinnamic acid derivatives are known to participate in various metabolic pathways, including catabolic and anabolic processes .
Result of Action
Cinnamic acid derivatives are known to have various biological activities, including antioxidant, anti-inflammatory, and antimicrobial effects .
Safety and Hazards
Future Directions
The potential applications and future directions for this compound would depend on its physical and chemical properties, as well as the results of any biological activity tests. It could potentially be used in the synthesis of other compounds, or as a building block in pharmaceuticals or materials science .
properties
IUPAC Name |
(E)-3-(2-bromo-4-chlorophenyl)prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrClO2/c10-8-5-7(11)3-1-6(8)2-4-9(12)13/h1-5H,(H,12,13)/b4-2+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVBUITMZYJFEHX-DUXPYHPUSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Br)C=CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1Cl)Br)/C=C/C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.50 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-(2-[(tert-Butoxycarbonyl)amino]ethyl)-1,3-thiazole-4-carboxylic acid, AldrichCPR](/img/structure/B7941572.png)

